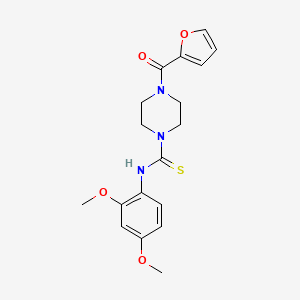
N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDACs have been implicated in various diseases, including cancer, neurological disorders, and inflammatory disorders. DFP-10825 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
DFP-10825 exerts its pharmacological effects by inhibiting N-(2,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors have been shown to alter the expression of numerous genes involved in various cellular processes. In cancer, HDAC inhibitors induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. In neurological disorders, HDAC inhibitors induce the expression of genes involved in synaptic plasticity and memory formation. In inflammatory disorders, HDAC inhibitors reduce the expression of pro-inflammatory genes and increase the expression of anti-inflammatory genes.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anticancer, neuroprotective, and anti-inflammatory effects in various preclinical studies. In cancer, DFP-10825 induces cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of genes involved in these processes. In neurological disorders, DFP-10825 improves cognitive function and memory by increasing synaptic plasticity and memory formation. In inflammatory disorders, DFP-10825 reduces inflammation and tissue damage by reducing the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages over other HDAC inhibitors, including its potent anticancer, neuroprotective, and anti-inflammatory activities. However, DFP-10825 has some limitations as well, including its relatively low solubility and stability, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of DFP-10825 in vivo.
Future Directions
For research on DFP-10825 include:
1. Optimization of the synthesis method to improve the yield and purity of DFP-10825.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of DFP-10825 in vivo.
3. Identification of biomarkers for predicting the response to DFP-10825 in cancer, neurological disorders, and inflammatory disorders.
4. Evaluation of the potential synergy between DFP-10825 and other therapeutic agents in combination therapy.
5. Investigation of the molecular mechanisms underlying the anticancer, neuroprotective, and anti-inflammatory effects of DFP-10825.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Its potent anticancer, neuroprotective, and anti-inflammatory activities make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine its efficacy and safety in clinical trials.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. DFP-10825 has shown potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurological disorders, HDAC inhibitors have been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. DFP-10825 has shown promising results in improving cognitive function in animal models of Alzheimer's disease. In inflammatory disorders, HDAC inhibitors have been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease. DFP-10825 has shown potent anti-inflammatory activity in animal models of inflammatory bowel disease.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-23-13-5-6-14(16(12-13)24-2)19-18(26)21-9-7-20(8-10-21)17(22)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIBPXKURWJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



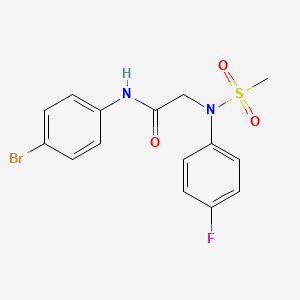
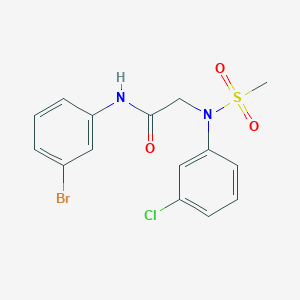
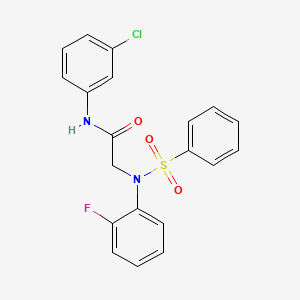
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3445614.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3445622.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3445633.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445636.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445637.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3445648.png)

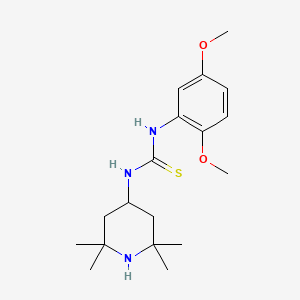
![1'-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445655.png)
![1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445668.png)